Loracarbef monohydrate
Overview
Description
Loracarbef monohydrate is a carbacephem antibiotic, which is sometimes grouped together with second-generation cephalosporin antibiotics. It is marketed under the trade name Lorabid. Loracarbef is known for its broad-spectrum antibacterial activity, making it effective against a variety of gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loracarbef monohydrate involves several steps, starting from the appropriate β-lactam precursor. The process typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the side chains: The amino and phenylacetamido groups are introduced through nucleophilic substitution reactions.
Formation of the carbacephem structure: This involves the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group to form a tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound involves the crystallization of the compound from a suitable solvent system. The crystalline monohydrate form is obtained by mixing a Loracarbef structure with water under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Loracarbef monohydrate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of Loracarbef.
Common Reagents and Conditions
Hydrolysis: Catalyzed by buffers like acetate, borate, citrate, and phosphate.
Substitution: Involves nucleophiles such as amines and phenylacetamides.
Major Products
The major product formed from these reactions is this compound itself, which is a stable crystalline form .
Scientific Research Applications
Loracarbef monohydrate has several scientific research applications, including:
Mechanism of Action
Loracarbef monohydrate exerts its effects by inhibiting penicillin-binding proteins, which are enzymes responsible for the cross-linkage of the peptidoglycan polymer in bacterial cell walls. This inhibition interferes with the formation and remodeling of the cell wall structure, leading to bacterial cell death .
Comparison with Similar Compounds
Loracarbef monohydrate is structurally similar to second-generation cephalosporins but differs in the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group. This structural difference gives Loracarbef greater chemical stability in solution compared to other cephalosporins .
Similar Compounds
Cefaclor: Structurally related but less stable in solution compared to Loracarbef.
Cephalexin: Another cephalosporin with a different stability profile.
Cephalosporins: A broader class of β-lactam antibiotics with varying stability and activity profiles.
This compound stands out due to its enhanced stability and broad-spectrum antibacterial activity, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKKBAAPVOCIW-HSASPSRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048718 | |
Record name | Loracarbef monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-22-6 | |
Record name | Loracarbef monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121961-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loracarbef hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121961226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loracarbef monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORACARBEF | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X11EVM5SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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